ethyl 1-(2-methylphenyl)-6-oxo-4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
Ethyl 1-(2-methylphenyl)-6-oxo-4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridazine ring, a piperazine moiety, and a trifluoromethyl group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2-methylphenyl)-6-oxo-4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, including the formation of the pyridazine ring and the introduction of the piperazine and trifluoromethyl groups. Common reagents used in these reactions include ethyl esters, piperazine derivatives, and trifluoromethylating agents. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Advanced techniques such as automated synthesis and real-time monitoring may be employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-methylphenyl)-6-oxo-4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to changes in the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Ethyl 1-(2-methylphenyl)-6-oxo-4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,6-dihydropyridazine-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, enabling the development of new materials and catalysts.
Biology: It serves as a probe for studying biological processes and interactions, particularly those involving the pyridazine and piperazine moieties.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, antiviral, or anticancer agent, due to its unique structural features.
Industry: It is used in the development of new agrochemicals, pharmaceuticals, and specialty chemicals, contributing to advancements in various industrial sectors.
Mechanism of Action
The mechanism of action of ethyl 1-(2-methylphenyl)-6-oxo-4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. For example, the piperazine moiety may interact with neurotransmitter receptors, while the trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Ethyl 1-(2-methylphenyl)-6-oxo-4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,6-dihydropyridazine-3-carboxylate can be compared with other similar compounds, such as:
Pyridazine derivatives: These compounds share the pyridazine ring structure and may have similar biological activities.
Piperazine derivatives: Compounds with a piperazine moiety are often used in pharmaceuticals for their ability to interact with various biological targets.
Trifluoromethylated compounds: The presence of a trifluoromethyl group can enhance the compound’s pharmacokinetic properties, making it more effective as a drug candidate.
Properties
IUPAC Name |
ethyl 1-(2-methylphenyl)-6-oxo-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25F3N4O3/c1-3-35-24(34)23-21(16-22(33)32(29-23)20-10-5-4-7-17(20)2)31-13-11-30(12-14-31)19-9-6-8-18(15-19)25(26,27)28/h4-10,15-16H,3,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMODACJEDXTAKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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